molecular formula C7H9BrClNS B13451075 2-Bromo-4-(methylsulfanyl)aniline hydrochloride

2-Bromo-4-(methylsulfanyl)aniline hydrochloride

Cat. No.: B13451075
M. Wt: 254.58 g/mol
InChI Key: RAKNRNBNVSBQIT-UHFFFAOYSA-N
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Description

2-Bromo-4-(methylsulfanyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, a methylsulfanyl group, and an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methylsulfanyl)aniline hydrochloride typically involves the bromination of 4-(methylsulfanyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(methylsulfanyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aniline moiety.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with other nucleophiles.

Major Products Formed

Scientific Research Applications

2-Bromo-4-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methylsulfanyl)aniline hydrochloride depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the aniline moiety activates the aromatic ring, making it more susceptible to electrophilic attack. The bromine atom and methylsulfanyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(methylsulfanyl)aniline hydrochloride is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C7H9BrClNS

Molecular Weight

254.58 g/mol

IUPAC Name

2-bromo-4-methylsulfanylaniline;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H

InChI Key

RAKNRNBNVSBQIT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)N)Br.Cl

Origin of Product

United States

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